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Carbanide;cyclopentane;hafnium

Cat. No.: B12504952
M. Wt: 348.82 g/mol
InChI Key: ISTQFGAFPNIVTC-UHFFFAOYSA-N
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Description

Historical Development of Organohafnium Compounds

The journey of organohafnium chemistry is intrinsically linked to the discovery of the element itself and the broader development of organometallic chemistry.

1869: Dmitri Mendeleev, in his work on the periodic table, predicted the existence of a heavier element analogous to titanium and zirconium. wikipedia.orgchemistrytalk.org

1922-1923: The element was officially identified by Dirk Coster and George de Hevesy in Copenhagen, and they named it hafnium after Hafnia, the Latin name for the city. wikipedia.orgchemistrytalk.org

Mid-20th Century: The groundwork for organohafnium chemistry was laid alongside the development of its lighter homologue, organozirconium chemistry. A pivotal moment was the synthesis of zirconocene (B1252598) dibromide in 1953, which heralded the era of Group 4 metallocenes. wikipedia.org

Post-1950s: Following the characterization of zirconocenes, corresponding hafnium analogues, including hafnocene dichloride (Cp₂HfCl₂), were synthesized and studied. wikipedia.org Hafnium(IV) chloride (HfCl₄) emerged as a common and vital precursor for creating a variety of organohafnium compounds. wikipedia.orgnoahchemicals.com The chemistry of organohafnium compounds has been shown to closely mirror that of organozirconium compounds. thieme-connect.de

Evolution of Hafnium Cyclopentadienyl (B1206354) Complexes

The versatility of the cyclopentadienyl (Cp) ligand has driven the evolution of hafnium complexes, leading to sophisticated molecular architectures designed for specific catalytic functions. A significant portion, estimated at 70–80%, of all known organozirconium and organohafnium compounds are derivatives of their respective metallocenes. thieme-connect.de

The evolution can be categorized by the increasing complexity and tailored nature of the ligand framework:

Simple Metallocenes: The foundational complexes are of the type bis(cyclopentadienyl)hafnium dihalide (e.g., Cp₂HfCl₂). These serve as precursors for a wide range of derivatives. wikipedia.org

ansa-Metallocenes: A major advancement was the introduction of a bridge linking the two cyclopentadienyl rings, creating what are known as ansa-metallocenes. hhu.de This bridge, often an ethanediyl or a silyl (B83357) group, restricts the rotation of the rings. hhu.deacs.org This structural rigidity is crucial for creating chiral catalysts that can control the stereochemistry of polymers, such as producing stereoregular polypropylene (B1209903). hhu.degoogle.com

Substituted and Fused Ring Systems: To fine-tune the electronic and steric properties of the catalyst, researchers introduced various substituents on the cyclopentadienyl rings. hhu.de Furthermore, fusing other rings to the Cp ligand, such as in indenyl or fluorenyl systems, created complexes with different symmetries and steric environments, which in turn strongly influences catalytic activity and stereospecificity when activated. rsc.org

Post-Metallocene Catalysts: More recent developments have moved beyond traditional cyclopentadienyl-based ligands. "Post-metallocene" catalysts, such as those incorporating pyridyl-amido frameworks, have shown exceptional performance, particularly in copolymerization reactions. mdpi.com These hafnium-based systems exhibit excellent α-olefin incorporation capabilities. mdpi.com

Significance of Dimethylbis(cyclopentadienyl)hafnium(IV) within Metallocene Research

Dimethylbis(cyclopentadienyl)hafnium(IV), with the chemical formula (C₅H₅)₂Hf(CH₃)₂, is a cornerstone compound in the study of hafnium metallocenes. ereztech.com First synthesized in 1991, this white crystalline solid represents a fundamental structure in the metallocene family: a hafnium center bonded to two cyclopentadienyl rings and two methyl groups. smolecule.com

Its primary significance lies in its role as a catalyst and a model system for olefin polymerization. smolecule.com When activated, typically with a cocatalyst like methylaluminoxane (B55162) (MAO), hafnium metallocenes demonstrate high efficiency in polymerizing olefins like propylene (B89431) and ethylene (B1197577). hhu.degoogle.com

Key research findings related to hafnium metallocenes like Dimethylbis(cyclopentadienyl)hafnium(IV) include:

High Molecular Weight Polymers: Hafnium-based metallocene catalysts are capable of producing polymers with higher molecular weights compared to their zirconium analogues under similar conditions. google.com

Stereocontrol: Chiral hafnium metallocenes can produce highly stereoregular polymers, which have desirable physical properties such as high crystallinity and melting points. google.com

Comonomer Incorporation: Certain hafnium catalysts, particularly post-metallocene types, show an excellent ability to incorporate α-olefins into a growing polymer chain, which is essential for producing elastomers. mdpi.com

Mechanistic Studies: The relative stability of organohafnium compounds makes them ideal for studying the mechanisms of catalysis, including the influence of ligand structure on polymer properties. thieme-connect.de The difference in performance between hafnium and zirconium catalysts, especially at varying temperatures, continues to be an active area of research, with studies suggesting a strong link to the electrophilicity of the metal center. nih.gov

Below is a data table summarizing the key properties of Dimethylbis(cyclopentadienyl)hafnium(IV).

PropertyValue
Common Name Dimethylbis(cyclopentadienyl)hafnium(IV)
Synonyms Cp₂HfMe₂, Bis(η-cyclopentadienyl)dimethylhafnium
Chemical Formula C₁₂H₁₆Hf
Molecular Weight 338.75 g/mol
Appearance White powder or crystals
Melting Point 118 °C
Key Application Catalyst precursor in olefin polymerization

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26Hf-2 B12504952 Carbanide;cyclopentane;hafnium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26Hf-2

Molecular Weight

348.82 g/mol

IUPAC Name

carbanide;cyclopentane;hafnium

InChI

InChI=1S/2C5H10.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1;

InChI Key

ISTQFGAFPNIVTC-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCCC1.C1CCCC1.[Hf]

Origin of Product

United States

Advanced Structural Characterization of Hafnium Cyclopentadienyl Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides invaluable data on ligand connectivity, electronic environment, and molecular vibrations, which are essential for confirming the identity and purity of newly synthesized hafnium cyclopentadienyl (B1206354) complexes.

Multinuclear NMR spectroscopy is a cornerstone technique for characterizing diamagnetic organometallic compounds, including those of hafnium. By analyzing the chemical shifts, signal multiplicities, and coupling constants of various NMR-active nuclei, chemists can deduce the detailed structure of a complex in solution.

¹H and ¹³C NMR: Proton and carbon-13 NMR are routinely used to characterize the organic ligands, such as the cyclopentadienyl (Cp) ring and its substituents. The chemical shifts of the Cp protons and carbons are sensitive to the electron density at the hafnium center and the nature of the other ligands. For instance, in the trinuclear hafnium polyhydride complex Cp₃Hf₃(μ-H)₄(μ-Cl)₂Cl₃ (where Cp is pentamethylcyclopentadienyl), the ¹H NMR spectrum at -60 °C shows three distinct singlets for the Cp* methyl protons at δ 2.26, 2.14, and 1.90 ppm, indicating three inequivalent Cp* environments. acs.org The hydride region of the spectrum is particularly informative, displaying four multiplets between δ 4.63 and 9.17 ppm, confirming the presence of four distinct hydride environments. acs.org

²⁹Si and ³¹P NMR: When hafnium cyclopentadienyl complexes are functionalized with silicon- or phosphorus-containing ligands, ²⁹Si and ³¹P NMR spectroscopy become powerful diagnostic tools. For catalysts immobilized on silica (B1680970) supports modified with silyl-cyclopentadienyl linkers, solid-state ²⁹Si CP MAS (Cross-Polarization Magic Angle Spinning) NMR is used to confirm the covalent attachment and integrity of the support structure. researchgate.net Similarly, for complexes bearing phosphine (B1218219) or phosphide-pendant ligands, ³¹P NMR provides direct information about the phosphorus coordination environment. acs.org The ³¹P chemical shift is highly sensitive to the coordination number of phosphorus, the nature of its substituents, and its bonding to the hafnium center.

Table 1: Representative NMR Data for a Hafnium Cyclopentadienyl Complex Compound: Cp₃Hf₃(μ-H)₄(μ-Cl)₂Cl₃* Solvent: Toluene-d₈ at -60 °C

NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentCoupling Constants (J, Hz)
¹H9.17m, Hf-HJAB = 8.3
¹H8.46m, Hf-HJAC = 8.9
¹H7.71m, Hf-HJBD = 4.3
¹H4.63m, Hf-HJAD = 2.1
¹H2.26s, C₅(CH₃)₅
¹H2.14s, C₅(CH₃)₅
¹H1.90s, C₅(CH₃)₅
¹³C(Not Reported)
²⁹Si(Not Applicable)
³¹P(Not Applicable)
Data sourced from Organometallics. acs.org

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules, providing a characteristic "fingerprint" for the functional groups present in a complex. In the context of hafnium cyclopentadienyl chemistry, IR is particularly useful for identifying specific ligand-based vibrations and metal-ligand stretches. For example, the presence of carbonyl ligands is easily identified by strong C≡O stretching absorptions, typically in the 2100-1800 cm⁻¹ region. For hafnium complexes containing alkyl groups, the C-H stretching vibrations appear around 2950-2850 cm⁻¹. ucla.edu The specific frequencies and patterns of C-H and C-C vibrations associated with the cyclopentadienyl ring can also confirm its presence and substitution pattern. Low-frequency IR spectroscopy (below 600 cm⁻¹) can provide direct information on the vibrations of the hafnium-ligand bonds, such as Hf-Cl and Hf-Cp stretches.

Table 2: Selected IR Absorption Data for a Hafnium Complex Compound: CpHf(η³-CH₂CHNxy)Cl₂*

Wavenumber (cm⁻¹)IntensityAssignment
2760(Not Reported)ν(C-H) of non-coordinated NMe₂ group
1600StrongAzaallyl moiety vibration
1592StrongAzaallyl moiety vibration
Data sourced from Organometallics. acs.org

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a pure compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's stoichiometry and confirms its elemental composition and purity. This is a critical step in the characterization of any new hafnium cyclopentadienyl compound.

Table 3: Elemental Analysis Data for Cp*Hf[CH₂(CH₂)₂NMe₂]₂Cl

ElementCalculated (%)Found (%)
Carbon (C)46.0645.90
Hydrogen (H)7.547.47
Nitrogen (N)5.375.29
Chlorine (Cl)6.806.75
Hafnium (Hf)34.2334.05
Data sourced from Organometallics. acs.org

Diffraction Methods for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of crystalline compounds. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis provides a detailed map of electron density from which the positions of all atoms (except, in some cases, hydrogen) can be determined with high precision. For hafnium cyclopentadienyl complexes, SCXRD confirms the coordination geometry around the hafnium center, the hapticity of the cyclopentadienyl ligand (typically η⁵), and the exact spatial arrangement of all ligands. acs.org This information is critical for understanding steric effects, reaction mechanisms, and structure-property relationships.

Table 4: Representative Single Crystal X-ray Diffraction Data

ParameterValue / Description
Compound FormulaC₃₀H₄₉Cl₅Hf₃
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)17.065(2)
b (Å)16.327(2)
c (Å)12.012(1)
Volume (ų)3345.5(7)
Z (molecules/unit cell)4
Final R indices [I>2σ(I)]R1 = 0.035
Data represents a typical hafnium cluster. acs.org

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. While it does not provide the detailed atomic coordinates of a single crystal analysis, it is an essential tool for characterizing heterogeneous catalysts, which are often amorphous or microcrystalline materials supported on a solid matrix like silica. researchgate.net PXRD can identify the crystalline phases present in a sample by comparing the diffraction pattern to reference databases. researchgate.net For hafnium-based catalysts, PXRD is used to confirm the absence of crystalline hafnium oxide phases, which would indicate decomposition of the active species. mdpi.com It can also be used to study the structure of the support material and to monitor changes in crystallinity during catalyst preparation and use. mdpi.com

Elucidation of Reaction Mechanisms Involving Hafnium Cyclopentadienyl Compounds

Mechanistic Pathways of Organohafnium Transformations

The reactivity of hafnium cyclopentadienyl (B1206354) complexes is characterized by a variety of mechanistic pathways. These transformations are fundamental to understanding their role in processes such as polymerization and small molecule activation.

Alpha- and Beta-Hydrogen Elimination Reactions

Beta-hydride elimination is a common decomposition pathway for transition metal-alkyl complexes and a crucial step in many catalytic cycles. wikipedia.orgchemrxiv.org This reaction involves the transfer of a hydrogen atom from the β-carbon of an alkyl ligand to the metal center, resulting in the formation of a metal-hydride and an alkene. wikipedia.org For this process to occur, the complex typically requires a vacant coordination site cis to the alkyl group and the ability for the M-Cα and Cβ-H bonds to adopt a syn-coplanar arrangement. researchgate.netlibretexts.org The presence of d-electrons on the metal is also crucial for donation into the σ* orbital of the C-H bond, facilitating its cleavage. wikipedia.org Consequently, d0 metal alkyls, such as those of Hf(IV), generally exhibit greater stability towards β-hydride elimination. wikipedia.org

Key observations in the study of β-hydrogen elimination from hafnocene alkyl hydride derivatives include primary kinetic deuterium (B1214612) isotope effects, which are indicative of the C-H bond cleavage being the rate-determining step. researchgate.net The rate of β-hydrogen elimination is also influenced by the steric bulk of the cyclopentadienyl ligands, with more sterically crowded ligands slowing down the reaction. researchgate.net

Alpha-hydrogen elimination is a less common but still significant pathway, particularly when β-hydrogens are absent. This process involves the transfer of a hydrogen atom from the α-carbon of the alkyl ligand to the metal center, forming a metal-hydride and a metal-carbene.

Insertion Reactions with Unsaturated Substrates

Organohafnium complexes, particularly cationic hafnocene derivatives, are known to catalyze the polymerization of alkenes. wikipedia.org A key step in this process is the insertion of an unsaturated substrate, such as an alkene or alkyne, into the hafnium-carbon bond of an alkyl complex. acs.orgresearchgate.net This reaction proceeds through the coordination of the unsaturated substrate to the hafnium center, followed by migratory insertion into the Hf-C bond.

The reactivity of hafnium complexes in insertion reactions is influenced by both electronic and steric factors. The nature of the cyclopentadienyl ligands and the other ancillary ligands can modulate the electrophilicity of the hafnium center and the stability of the resulting intermediates.

Reactant ComplexUnsaturated SubstrateProduct TypeReference
Cationic Hafnium Alkyl Complex1-HexeneLiving Polymer acs.org
Hafnocene Dinitrogen ComplexPhenylisocyanateN-C Bond Formation rsc.org
Hafnocene Dinitrogen ComplexTerminal AlkyneN-H and Hf-Acetylide Bond Formation rsc.org

Dinitrogen Functionalization and Cleavage Mechanisms

The activation and functionalization of dinitrogen (N₂) are significant challenges in chemistry. Hafnocene complexes have emerged as promising systems for this purpose. rsc.orgrsc.org Bimetallic hafnocene complexes can bind N₂ in a side-on (η²,η²-N₂) fashion, leading to a significant activation of the N-N bond. rsc.orgrsc.org This activation is attributed to substantial backbonding from the metal d-orbitals into the π* orbitals of the N₂ molecule, imparting imido character to the metal-nitrogen bonds. rsc.orgrsc.org

This enhanced reactivity facilitates the functionalization of the coordinated N₂ with various reagents, including dihydrogen, carbon-hydrogen bonds, and weak Brønsted acids. rsc.orgrsc.org For instance, the reaction with H₂ proceeds via a 1,2-addition across a metal-nitrogen bond, involving a highly ordered, four-centered transition state. rsc.org

Furthermore, complete cleavage of the N-N bond can be achieved under certain conditions. Carbonylation of hafnocene dinitrogen complexes can lead to the formation of hafnocene oxamidide compounds, resulting from N₂ cleavage and concomitant C-C and C-N bond formation. nih.govresearchgate.net The mechanism of this transformation can involve intermediate hafnocene complexes with terminal and bridging isocyanates. researchgate.net In some cases, treatment of dinitrogen complexes with CO in the presence of pyridines can lead to the isolation of rare μ-nitrido hafnocene complexes. cornell.edu

Thermal Decomposition Pathways and Product Analysis

The thermal stability of organohafnium compounds is a defining characteristic. thieme-connect.de However, at elevated temperatures, they undergo decomposition through various pathways. The study of these decomposition processes and the analysis of the resulting products provide valuable mechanistic information.

For hafnium cyclopentadienyl alkyl complexes, thermal decomposition can proceed via β-hydride elimination, as discussed earlier, leading to the formation of hafnium hydrides and alkenes. researchgate.net The specific products and their distribution can be influenced by the reaction conditions and the nature of the ligands.

In the case of other organohafnium compounds, such as hafnium(IV) acetylacetonate, thermal decomposition begins with evaporation followed by decomposition to form hafnium oxide (HfO₂) and gaseous products. asianpubs.orgresearchgate.net The primary gaseous product is the ligand itself (acetylacetone), which can further decompose and recombine to form other species like acetone. asianpubs.orgresearchgate.net Similarly, the thermal decomposition of hafnium ethoxide proceeds with the loss of ethoxy groups to form hafnia. researchgate.net

Precursor CompoundDecomposition TemperaturePrimary Solid ProductPrimary Gaseous ProductsReference
Hafnium(IV) acetylacetonate245-250 °CHfO₂Acetylacetone, acetone asianpubs.orgresearchgate.net
Hafnium ethoxide200-375 °CHfO₂Ethoxy-derived species researchgate.net

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are fundamental reactions in the chemistry of hafnium cyclopentadienyl complexes. These reactions are crucial for the synthesis of new complexes and for understanding their reactivity. The exchange of ligands can occur through various mechanisms, including associative and dissociative pathways, depending on the nature of the metal center, the ligands, and the reaction conditions.

For example, trinuclear hafnium hydride clusters can undergo ligand exchange reactions in solution, leading to the formation of thermodynamically stable structures. acs.org The reactivity of these clusters with Lewis bases like PMe₃ can lead to fragmentation of the cluster and ligand redistribution, forming dimeric hydride complexes. acs.org The substitution of one ligand for another, such as the replacement of water molecules in a coordination sphere by other ligands, is a common example of ligand exchange. chemguide.co.uk

Kinetics and Thermodynamics of Hafnocene-Mediated Reactions

Understanding the kinetics and thermodynamics of hafnocene-mediated reactions is essential for optimizing reaction conditions and for gaining deeper mechanistic insights. While detailed thermodynamic data for many organohafnium reactions are not as abundant as for other transition metals, some studies have provided valuable information.

For instance, free energy profiles for insertion and β-hydrogen elimination reactions have been constructed for some zirconocene (B1252598) and hafnocene systems. researchgate.net These studies allow for a quantitative comparison of the relative rates and equilibria of these competing processes.

Calorimetric methods have been used to determine the thermodynamic characteristics (ΔG⁰, ΔH⁰, ΔS⁰) of the formation of hafnium(IV) coordination compounds with various ligands in aqueous solution. iaea.org Such data are crucial for understanding the stability and bonding in these complexes.

While specific kinetic and thermodynamic parameters for the full range of reactions discussed are not exhaustively compiled, the available data underscores the importance of these parameters in controlling the reactivity of hafnium cyclopentadienyl compounds.

Kinetic Studies for Rate-Determining Steps

DFT calculations have been instrumental in elucidating the mechanisms of surface reactions for hafnium precursors in processes like Atomic Layer Deposition (ALD). For instance, in the reaction of a hafnium precursor with a linked amido-cyclopentadienyl ligand on a hydroxylated surface, DFT can be used to calculate the activation energies for various potential steps, such as ligand release. researchgate.net By comparing these activation energies, the rate-limiting step can be identified. For example, the release of amido (–NMe2) ligands was found to have low activation energies, while the release of an imido (=NtBu) ligand was associated with a significantly higher activation energy, suggesting the latter could be a rate-limiting factor under certain conditions. researchgate.net

Table 1: Calculated Activation Energies for Ligand Release in a Hafnium Precursor

This table presents theoretical activation energies for the release of different ligands from a hafnium precursor during a surface reaction, as determined by DFT calculations. Lower values indicate more kinetically favorable steps.

Reaction StepActivation Energy (eV)
First –NMe2 release0.71
Second –NMe2 release0.63
=NtBu release1.50

Data sourced from DFT calculations on surface reactions of hafnium precursors. researchgate.net

These computational kinetic studies reveal that the choice of ligands directly impacts the energy barriers of the reaction. Precursors with linked amido-cyclopentadienyl ligands have shown higher activation energies for thermal decomposition and lower activation energies for hydrolysis compared to analogous compounds like CpHf(NMe2)3, indicating enhanced thermal stability and reactivity. researchgate.net The rate-determining step in such multi-step reactions is the one with the highest activation energy. epfl.ch

Influence of Ligand Sterics and Electronics on Reactivity

The steric bulk and electronic properties of the ligands attached to the hafnium center profoundly influence the reactivity, stability, and catalytic activity of cyclopentadienyl hafnium complexes. mdpi.comillinois.edu These factors can modify the coordination environment of the metal, affect the accessibility of substrates to the active site, and alter the electronic density at the hafnium center, thereby tuning its Lewis acidity and reactivity. osti.gov

Steric Effects: The size of the ligands can dictate the stability of the complex and the feasibility of certain reaction pathways. Bulky ligands can prevent decomposition routes and stabilize reactive species. pageplace.de In bis(cyclopentadienyl) derivatives of hafnium, the angle between the centroids of the cyclopentadienyl rings is typically around 130°, creating a pseudo-tetrahedral environment that influences how other ligands can bind. pageplace.de In some cases, steric repulsions between bulky ligands can increase the energy of a particular state and influence reaction barriers. illinois.edu For instance, in reactions involving insertion or addition, a sterically crowded metal center may exhibit slower reaction rates or different selectivity compared to a less encumbered analogue. The structure of hexanuclear hafnium clusters, for example, changes based on the steric properties of the carboxylate ligands involved. mdpi.com

Electronic Effects: The electronic nature of the cyclopentadienyl ligand and its substituents directly modulates the reactivity of the hafnium center. Electron-withdrawing groups on the cyclopentadienyl ring can increase the Lewis acidity of the hafnium atom, making it more electrophilic and potentially more active in catalytic processes like olefin polymerization. osti.gov Conversely, electron-donating groups increase the electron density on the metal, which can stabilize higher oxidation states or enhance reactivity in reductive processes.

A recent study highlighted these effects by introducing an iodine atom to the cyclopentadienyl ligand of a hafnium precursor used for ALD. nih.govrsc.org The electron-withdrawing inductive effect of the iodine atom was suggested to reduce the electron density at the hafnium center. nih.gov This modification led to a precursor with both enhanced thermal stability and superior reactivity compared to the non-halogenated analogue. nih.govrsc.org This counterintuitive result, where increased stability does not lead to decreased reactivity, underscores the nuanced interplay of electronic factors. nih.gov

Table 2: Comparison of Thermal Decomposition for Hafnium Precursors

This table shows the thermal decomposition rates at different temperatures for a standard cyclopentadienyl hafnium precursor (CpHf) and a novel iodinated version (IHf), demonstrating the enhanced thermal stability of the latter.

Temperature (°C)Decomposition Rate (nm s⁻¹) - CpHfDecomposition Rate (nm s⁻¹) - IHf
3000.0010.001
325BeginsNegligible
3400.00240.0018
3700.00490.0026

Data adapted from studies on novel halogenated cyclopentadienyl hafnium precursors. nih.gov

Theoretical and Computational Investigations of Hafnium Cyclopentadienyl Compounds

Quantum Chemical Methods for Electronic Structure

Quantum chemical methods are fundamental to modern computational studies, allowing for the detailed analysis of molecular properties from first principles. taylor.eduprace-ri.eu These approaches solve the Schrödinger equation, providing information on wavefunctions and energy levels, which in turn describe the electronic makeup of a molecule. northwestern.edu

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the physical and chemical properties of organometallic compounds, including hafnium cyclopentadienyl (B1206354) complexes. nih.govsemanticscholar.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of computational efficiency and accuracy. taylor.edu

DFT is also instrumental in analyzing the nature of chemical bonds. By calculating electron density distribution and bond orders, scientists can quantify the degree of covalent versus ionic character in the hafnium-cyclopentadienyl bond and other interactions within the molecule. mdpi.com High-level DFT studies have been performed on tetravalent Hf metal complexes interacting with neutral ligands to estimate binding energies and understand the conformations of guest-host systems, which is crucial in applications like liquid-liquid extraction processes for separating hafnium from zirconium. ias.ac.in The choice of functional and basis set in DFT calculations is critical, and various combinations are often tested to find an optimal level of theory that accurately reproduces experimental structures. semanticscholar.orgnih.gov

Table 1: Selected DFT-Calculated Structural Parameters for Hafnium Complexes

Complex TypeParameterCalculated ValueReference Study
Half-Sandwich AmidoboraneHf–N Bond Length2.240(5) to 2.291(9) Å acs.org
{Hf6}–Oxo ClusterHf–μ3-O Bond Length2.053 ± 0.003 Å nih.gov
{Hf6}–Oxo ClusterHf–μ-O Bond Length1.929 ± 0.002 Å nih.gov
{Hf6}–Oxo ClusterHf-Hf Distance (bridged)3.455 ± 0.004 Å nih.gov

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the combination of atomic orbitals to form molecular orbitals that span the entire molecule. This approach is particularly useful for describing electronic transitions and the character of frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on η5-cyclopentadienyl half-sandwich complexes have shown that the HOMO often exhibits π-bonding character between the hafnium center and the Cp ring, with a significant portion of the orbital density localized on the π-system of the ring. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's reactivity and its optical properties. A smaller gap generally implies higher reactivity. Time-dependent DFT (TD-DFT) calculations are used to simulate UV-Vis absorption spectra, linking electronic transitions between molecular orbitals to observable spectral features. mdpi.com These studies reveal that hafnium cyclopentadienyl complexes can be UV-active, and modifications to the cyclopentadienyl ligand, such as adding methyl groups, can shift their light absorption properties. mdpi.com

Table 2: Calculated Electronic Properties of a Hafnium Complex

PropertyCalculated ValueMethodologyReference Study
HOMO-LUMO Energy Gap1.98–2.65 eVTPSS/(cc-pVTZ-PP/6-31G*) mdpi.com
Complexation Energy (Cp Ring)-55.17 to -59.93 kcal/molTPSS level of theory mdpi.com

Computational Modeling of Reaction Pathways

Beyond static electronic structure, computational modeling is extensively used to simulate the dynamic processes of chemical reactions. plos.orgnih.gov This involves mapping out the entire reaction pathway, from reactants to products, through various intermediate and transition states.

Hafnium cyclopentadienyl compounds are well-known catalysts, particularly for olefin polymerization. mdpi.comresearchgate.netwisc.edu Computational models are used to simulate the entire catalytic cycle, providing a step-by-step mechanistic understanding. rsc.org These simulations involve identifying and characterizing the structures of all relevant species, including the active catalyst, reactant-catalyst adducts, transition states, and intermediates. nih.govresearchgate.net

For example, in Ziegler-Natta type olefin polymerization, simulations can model the activation of the precatalyst to form a cationic organohafnium site, the coordination and insertion of olefin monomers into the hafnium-carbon bond, and the chain transfer steps that release the polymer and regenerate the active catalyst. nih.gov DFT studies have been used to investigate the reaction cycles for propene epoxidation using hafnium-based catalysts, identifying crucial intermediates such as η³-ozone species. rsc.org Such simulations provide a dynamic picture of the catalyst at work, revealing how factors like ligand structure and ion-pair fluctuations influence catalytic activity. nih.gov

DFT calculations have been successfully applied to predict activation energies for various reactions catalyzed by hafnium complexes. In studies of CO2 activation and reduction, the energy barriers for CO2 activation by hafnium complexes in different oxidation states were calculated to be in the range of 14-18 kcal/mol. tandfonline.comresearcher.lifefigshare.comresearchgate.net The subsequent reduction to CO was predicted to have a much lower activation energy (around 9.05 kcal/mol) compared to the formation of formate (B1220265) (75.34 kcal/mol), indicating a strong preference for the former pathway. tandfonline.comresearcher.lifefigshare.com In alkene epoxidation, the effective activation energy for the entire catalytic cycle, known as the energetic span, has been computed for different hafnium catalysts, with values ranging from around 25 kcal/mol for ethylene (B1197577) epoxidation to over 60 kcal/mol for less effective systems. rsc.org These predictions are vital for comparing the potential performance of different catalyst designs before undertaking synthetic work.

Table 3: Predicted Activation Energies for Hafnium-Catalyzed Reactions

ReactionCatalyst State/SystemActivation Energy (kcal/mol)Reference Study
CO₂ ActivationOxidised Catalyst17.18 tandfonline.comfigshare.com
CO₂ ActivationSingle-electron Reduced Catalyst14.46 tandfonline.comfigshare.com
CO₂ ActivationTwo-electron Reduced Catalyst15.73 tandfonline.comfigshare.com
Release of COFrom Hafnium Complex9.05 tandfonline.comfigshare.com
Ethylene EpoxidationHf_NCCNO Catalyst25.0 rsc.org
Propene EpoxidationHf_ONCCNO Catalyst60.4 rsc.org

Hafnium cyclopentadienyl and related compounds are critical precursors for the Atomic Layer Deposition (ALD) of hafnium oxide (HfO₂), a key material in modern microelectronics. harvard.eduharvard.edunih.gov Computational studies are essential for understanding the initial surface reactions that govern the ALD process.

DFT calculations are used to model the chemisorption of hafnium precursors onto surfaces, typically hydroxylated silicon. mdpi.comresearchgate.net These simulations investigate the first ligand exchange reaction between the precursor and the surface, which is a crucial step for the efficacy of the ALD process. mdpi.comresearchgate.net Studies have systematically compared different classes of homoleptic hafnium precursors, including amides, alkoxides, and halides. mdpi.comresearchgate.net The results show a clear correlation between the thermal stability and size of the precursor ligands and their surface reactivity. For instance, hafnium amides exhibit significantly lower energy barriers for surface reactions (ranging from 7.1 to 28.4 kJ/mol) compared to alkoxides and halides, explaining their suitability for lower-temperature ALD processes. researchgate.net These insights are valuable for designing new and more efficient precursors for thin film deposition. mdpi.com

Catalytic Applications in Academic Research

Olefin Polymerization and Copolymerization Catalysis

Hafnium-based metallocene catalysts, particularly those analogous to zirconocenes, have been extensively studied for their ability to polymerize and copolymerize olefins. Their unique electronic and steric properties often lead to distinct catalytic behaviors and polymer characteristics compared to their zirconium counterparts.

Comparative Studies of Hafnocene and Zirconocene (B1252598) Performance

In the realm of olefin polymerization, comparative studies between hafnocene and zirconocene catalysts have revealed significant differences in their performance, particularly concerning catalytic activity, the molecular weight of the resulting polymers, and comonomer incorporation.

Generally, hafnocene-based catalysts tend to exhibit lower polymerization activities compared to their zirconocene analogues. researchgate.net This has been attributed to factors such as inherently lower chain propagation rate constants and potentially less efficient activation by cocatalysts like methylaluminoxane (B55162) (MAO). researchgate.net However, a key advantage of hafnocene catalysts is their ability to produce polymers with significantly higher average molar masses, sometimes up to ten times higher than those synthesized with the corresponding zirconium compounds. researchgate.net

In copolymerization reactions, such as that of ethylene (B1197577) and 1-butene (B85601), hafnocene catalysts have demonstrated a superior ability to incorporate the comonomer. researchgate.net For instance, the catalyst system rac-ethylene(bisindenyl)hafnium dichloride (rac-Et(Ind)2HfCl2) shows a much greater capacity for incorporating 1-butene than its zirconium counterpart, as reflected in their respective copolymerization parameters. researchgate.net

Quantum chemical studies have provided insights into the fundamental differences between the two metallocenes. The activation energies for β-hydrogen transfer to the metal, a crucial chain termination step, are significantly higher for hafnocene catalysts. acs.orgresearchgate.net This higher barrier to termination for hafnocenes is consistent with the experimental observation that they produce polymers of higher molecular weight. researchgate.netresearchgate.net Furthermore, computational studies suggest that hafnocenes have a clearer preference for nonagostic π-complexes, which precede chain propagation, whereas zirconocenes show a more balanced preference for π-complexes leading to either insertion or chain termination. acs.org

The performance of C2-symmetric ansa-hafnocene catalysts for producing isotactic polypropylene (B1209903) has been observed to deteriorate more rapidly at increasing temperatures compared to their zirconium analogues. dntb.gov.uanih.gov Quantitative structure–activity relationship (QSAR) models indicate a strong correlation between the polymerization performance and the electrophilicity of the catalyst, which is influenced by both the ligand framework and the central metal. nih.gov

Table 1: Comparison of Hafnocene and Zirconocene Catalyst Performance in Ethylene/1-Butene Copolymerization

Catalyst Activity Molar Mass of Polymer Comonomer Incorporation
rac-Et(Ind)2HfCl2/MAO Lower Up to 10x higher Higher

Influence of Ligand Structure on Polymerization Activity and Selectivity

The structure of the ligands surrounding the hafnium center plays a pivotal role in dictating the catalyst's activity, selectivity, and the properties of the resulting polymer. Systematic studies have explored the effects of ancillary ligands, substituents on the ligands, and the nature of any bridging units.

Theoretical studies on ethene polymerization using a wide range of hafnocene catalysts have shown that the differences in catalytic behavior are largely dominated by the relative stabilities of the catalytic intermediate products. acs.org Large, aromatic ancillary ligands and electron-donating ligand substituents have been found to strongly stabilize the catalyst cations. acs.org The steric effects introduced by the ligand framework primarily influence the feasibility of ethene π-coordination and the activation energy for chain propagation. acs.org

The nature of the ancillary ligands can dramatically affect the catalytic performance. For instance, in some catalytic systems, complexes with more π-acidic ligands exhibit better performance. researcher.life The strategic modification of ligands can be used to tailor the electronic and steric environment of the hafnium center, thereby fine-tuning the catalyst's properties. nih.gov In ethylene/octene copolymerization with a hafnium catalyst supported by a pyridyl-amide ligand, it was found that the ligand can be permanently modified by monomer insertion, leading to the generation of new, highly active catalyst species. nih.gov

The ligand structure also has a profound impact on chain termination reactions. The effects of different ancillary ligands, ligand substituents, and bridging units on processes like β-hydrogen transfer to the metal, β-hydrogen transfer to the monomer, and hydrogenolysis have been systematically investigated. researchgate.netresearchgate.net These studies highlight that the influence of ligand structure on chain termination is often a result of the combined effects of various structural components. researchgate.net

Fundamental Mechanisms of Chain Propagation and Termination

Chain Propagation: The propagation phase involves the sequential insertion of monomer units into the hafnium-carbon bond of the growing polymer chain. masterorganicchemistry.com This process is preceded by the coordination of the olefin to the cationic hafnium center. acs.org Theoretical studies have elucidated the energetics of these steps, showing that the insertion of ethene is generally preferred over higher α-olefins, and primary insertion is favored over secondary insertion. acs.org

Chain Termination: Chain termination events are chemical reactions that irreversibly stop the growth of a polymer chain. wikipedia.org In the context of hafnocene-catalyzed polymerization, several termination pathways are significant:

β-Hydride Elimination to the Metal (BHE): This is a common chain transfer pathway where a β-hydrogen atom from the growing polymer chain is transferred to the hafnium center, resulting in a metal hydride and a polymer chain with a terminal unsaturation (a vinylidene group). nih.gov As previously noted, the activation energy for this process is significantly higher for hafnocenes compared to zirconocenes, contributing to the higher molecular weights of polymers produced by hafnium catalysts. acs.orgresearchgate.net

β-Hydride Transfer to Monomer: In this process, a β-hydrogen is transferred from the growing chain to a coordinated monomer molecule. This terminates the existing polymer chain and initiates a new one. researchgate.net

Chain Transfer to Cocatalyst: The growing polymer chain can be transferred to the aluminum cocatalyst (e.g., MAO), leading to the formation of a saturated chain end. nih.gov

The dominant chain transfer pathway can be influenced by the specific hafnocene catalyst and the polymerization conditions. For many hafnocenes, β-hydride elimination is the primary chain transfer mechanism. nih.gov

Other Catalytic Transformations

Beyond olefin polymerization, hafnium complexes containing cyclopentadienyl (B1206354) ligands have shown promise in other challenging catalytic transformations, including the functionalization of dinitrogen and various hydro-element addition reactions.

Dinitrogen Functionalization and Conversion

The activation and functionalization of the highly inert dinitrogen (N₂) molecule is a significant challenge in chemistry. Hafnium complexes have emerged as a promising platform for this transformation, facilitating the conversion of N₂ into valuable nitrogen-containing compounds like ammonia (B1221849).

Substituted bis(cyclopentadienyl)hafnium complexes can coordinate dinitrogen in a side-on (η²,η²) fashion. nih.govrsc.org This coordination mode, which is favored in complexes with electron-donating cyclopentadienyl rings, imparts significant imido character to the metal-nitrogen bonds. nih.govrsc.org This enhanced bonding facilitates the functionalization of the coordinated dinitrogen by various reagents, including non-polar molecules like dihydrogen. nih.govrsc.org

In a notable example, an organometallic hafnium compound was shown to induce the cleavage of the N≡N triple bond upon the addition of carbon monoxide (CO). nih.gov This process simultaneously leads to the formation of new nitrogen-carbon and carbon-carbon bonds. Subsequent treatment with a weak acid liberates oxamide, demonstrating a direct pathway to an important agrochemical from N₂ and CO. nih.gov

Furthermore, a base-free dihafnium μ-nitrido complex, formed from CO-induced N₂ cleavage, has proven to be a versatile platform for dinitrogen functionalization. acs.orgacs.org This complex reacts with dihydrogen to form N-H bonds and with various activated π-systems, such as alkynes and allenes, to create N-C bonds through cycloaddition reactions. acs.org These findings highlight the potential of hafnium-based systems for the catalytic conversion of dinitrogen into ammonia and other organic nitrogen compounds under mild conditions. uni-kiel.dersc.orgnih.gov

Hydroboration and Intramolecular Hydroamination Reactions

Hafnium catalysts have also demonstrated utility in hydroboration and intramolecular hydroamination reactions, which are important methods for introducing boron and nitrogen functionalities into organic molecules.

Hydroboration: Hafnium complexes, alongside their zirconium analogues, have been shown to catalyze the C-C single bond cleavage and subsequent hydroboration of cyclopropylamines. nih.govbohrium.comnih.gov This reaction provides access to a range of γ-boronated amines, which are otherwise difficult to synthesize. nih.gov Mechanistic studies suggest the formation of a hafnium-nitrogen species, followed by a β-carbon elimination pathway that is responsible for the C-C bond activation. nih.govnih.gov In some cases, hafnium catalysts have shown complementary reactivity to their zirconium counterparts, being effective for substrates that are unreactive with the zirconium system. nih.gov

Intramolecular Hydroamination: The intramolecular hydroamination/cyclization of aminoalkenes and aminoalkynes is another area where hafnium complexes have been investigated. A mechanistic study of this reaction catalyzed by highly electrophilic, tetravalent constrained geometry complexes, including those of hafnium, provided evidence for a metal-nitrogen σ-bonded insertive pathway. acs.org This transformation is a valuable tool for the synthesis of nitrogen-containing heterocyclic compounds.

Advanced Materials Precursor Chemistry in Research Context

Hafnium Cyclopentadienyl (B1206354) Compounds as Precursors for Metal Carbides and Nitrides

Organohafnium compounds, particularly those containing cyclopentadienyl ligands, are instrumental in the synthesis of ultra-high temperature ceramics like hafnium carbide (HfC) and hafnium nitride (HfN). These materials are sought after for applications in extreme environments, such as aerospace and industrial tooling, due to their exceptional hardness, high melting points, and chemical stability. mdpi.com

Synthesis of Hafnium Carbide (HfC) and Nitride (HfN) from Organohafnium Precursors

The conversion of organohafnium precursors into ceramic materials typically involves a pyrolysis process, where the compound is heated to high temperatures in a controlled atmosphere, leading to the decomposition of the organic ligands and the formation of the desired inorganic material.

In the synthesis of hafnium nitride, fundamental studies have shown that cyclopentadienyl hafnium complexes can facilitate the cleavage and functionalization of dinitrogen (N₂). For example, a dihafnocene complex with trimethylated cyclopentadienyl ligands has been shown to react with N₂ to form a base-stabilized nitride complex. acs.org This reactivity, where strong hafnium-nitride bonds are formed, demonstrates a foundational step for producing hafnium nitride materials from organometallic precursors and molecular nitrogen. acs.org While direct conversion of these specific complexes to bulk HfN ceramics is a complex process, this chemistry provides a versatile platform for nitrogen-carbon and nitrogen-silicon bond formation. acs.org Alternative precursor routes, such as those using hafnium chloride and urea, can yield hafnium carbonitride (HfCₓN₁₋ₓ) nanoparticles, where the carbothermal reaction of HfN with carbon significantly lowers the required temperature for HfC formation compared to starting from HfO₂. mdpi.com

Organohafnium Precursors for Atomic Layer Deposition (ALD) Studies

Organohafnium precursors are central to Atomic Layer Deposition (ALD), a technique that enables the growth of ultrathin, highly uniform, and conformal films with atomic-level precision. This method is crucial in the semiconductor industry for fabricating high-k dielectric gate insulators in transistors. nih.gov

Development of Cyclopentadienyl Hafnium Precursors for ALD of HfO₂

The development of new hafnium precursors is driven by the need for enhanced thermal stability and reactivity to produce superior quality hafnium dioxide (HfO₂) thin films. HfO₂ is a key high-k material used to replace silicon dioxide in modern electronic devices. nih.gov

Recent research has focused on modifying the cyclopentadienyl (Cp) ligand to tune the precursor's properties. A notable development is the synthesis of an iodo-cyclopentadienyl tris(dimethylamino) hafnium precursor, referred to as IHf. nih.gov This novel compound was designed to introduce an inductive effect through the iodine atom, strengthening the bond between the hafnium center and the ligands. nih.gov When compared to its non-halogenated counterpart, cyclopentadienyl tris(dimethylamino) hafnium (CpHf), the IHf precursor demonstrates significantly improved thermal stability and reactivity. nih.gov

The ALD process using IHf and ozone (O₃) as the oxygen source yields HfO₂ films with excellent crystallinity and higher density (8.91 g cm⁻³) compared to films grown with CpHf (7.75 g cm⁻³). nih.gov These improved physical properties translate to enhanced electrical performance in metal-insulator-metal (MIM) capacitors, including higher capacitance density and a significant reduction in leakage current. nih.gov

Below is an interactive data table summarizing the properties and performance of these two precursors.

PrecursorFull NameMolecular Weight (g/mol)Key FeatureResulting HfO₂ Film Density (g/cm³)Leakage Current Density (@ +0.8 V)
CpHfCyclopentadienyl tris(dimethylamino) hafnium~375.8Standard Cp Ligand7.75Higher than IHf
IHfIodo-cyclopentadienyl tris(dimethylamino) hafnium501.71Iodo-substituted Cp Ligand8.917.02 × 10⁻⁸ A cm⁻²

Theoretical Understanding of Precursor Reactivity in ALD Processes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the mechanisms behind precursor performance in ALD processes. These theoretical studies provide insights into thermal stability, surface adsorption behavior, and reaction pathways at the molecular level. nih.gov

DFT calculations performed on the CpHf and IHf precursors revealed that the introduction of the iodine atom has a significant electronic effect. The iodine acts as an electron-withdrawing group, which reduces the electron density around the central hafnium atom. nih.gov This effect increases the bond dissociation energy between the hafnium and the dimethylamine (B145610) ligands. nih.gov Consequently, the IHf precursor is more thermally stable, allowing for deposition at higher temperatures without undesirable gas-phase decomposition. nih.gov This enhanced stability is crucial for achieving high-quality films in high-temperature ALD processes, which can improve material properties like density and crystallinity. nih.gov

Emerging Research Areas and Future Perspectives in Hafnium Cyclopentadienyl Chemistry

Design of Novel Hafnium Cyclopentadienyl (B1206354) Ligand Architectures

The performance of hafnium cyclopentadienyl complexes as catalysts and precursors is intrinsically linked to the electronic and steric properties of the cyclopentadienyl (Cp) ligand and its substituents. Consequently, a major focus of current research is the rational design of new ligand architectures to fine-tune the reactivity and stability of the hafnium center.

One emerging strategy involves the introduction of heteroatoms and functional groups onto the cyclopentadienyl ring. For instance, the synthesis of a novel halogenated cyclopentadienyl hafnium precursor, where an iodine atom is attached to the Cp ring, has been reported. acs.org This modification induces an electron-withdrawing effect, which enhances the thermal stability of the complex. nih.gov This increased stability is advantageous for applications such as atomic layer deposition (ALD). Another innovative approach is the use of deuterated cyclopentadienyl ligands, which have been shown to simultaneously enhance both the thermal stability and reactivity of hafnium precursors for ALD. elsevierpure.com

Beyond simple substitution, the development of chiral cyclopentadienyl ligands is a burgeoning area. These ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The design of these complex ligands involves creating a specific three-dimensional environment around the hafnium center to control the stereochemical outcome of reactions.

Furthermore, researchers are exploring "half-sandwich" hafnium complexes where the Cp ligand is paired with other types of ligands, such as pyridyl-amido frameworks. rsc.orgresearchgate.net These mixed-ligand systems offer a high degree of tunability, allowing for the optimization of catalyst performance in specific applications like olefin polymerization. The synthesis of such complexes often involves multi-step procedures, starting from functionalized cyclopentadienes. nih.gov

Table 1: Examples of Novel Hafnium Cyclopentadienyl Ligand Architectures and Their Intended Effects

Ligand ArchitectureKey FeatureIntended EffectReference
Iodo-cyclopentadienylIodine substituent on the Cp ringEnhanced thermal stability acs.org
Deuterated cyclopentadienylDeuterium (B1214612) atoms replacing hydrogen on the Cp ringIncreased thermal stability and reactivity elsevierpure.com
Chiral cyclopentadienylStereocenters integrated into the Cp ligand frameworkEnantiocontrol in asymmetric catalysis snnu.edu.cn
Pyridyl-amido half-sandwichCombination of a Cp ligand with a pyridyl-amido chelateTunable catalytic activity and polymer properties rsc.orgresearchgate.net

Exploration of New Reaction Pathways and Catalytic Applications

The unique properties of hafnium cyclopentadienyl complexes are being harnessed to explore new catalytic transformations beyond traditional polymerization reactions. These endeavors are opening up new avenues for the synthesis of valuable chemicals and materials.

A significant breakthrough is the use of hafnium cyclopentadienyl catalysts in the activation and functionalization of strong chemical bonds. For example, hafnium complexes have been shown to catalyze the hydroboration of C-C single bonds, a challenging transformation with significant potential in synthetic organic chemistry. nih.gov This reaction allows for the selective cleavage and functionalization of traditionally inert bonds.

Another area of intense research is the catalytic reduction of carbon dioxide (CO2). Computational studies have elucidated the mechanisms of CO2 activation and reduction using hafnium complexes, suggesting their potential as catalysts for converting CO2 into useful chemicals. nih.gov This research is highly relevant to the development of sustainable chemical processes.

In the realm of polymerization, research is moving beyond simple polyolefins. Pyridyl-amido hafnium catalysts have been developed for the isoselective polymerization of 4-methylpentene, producing highly isotactic polymers with high melting temperatures. rsc.org Furthermore, hafnium-based catalysts are being investigated for tandem reactions, such as the N-alkylation of amines with alcohols, where the catalyst facilitates multiple sequential transformations in a single pot. acs.org

The synthesis of these catalytically active hafnium complexes often involves the reaction of a hafnium precursor, such as hafnium tetrachloride, with the desired cyclopentadienyl ligand, followed by the introduction of other ancillary ligands. acs.org

Integration of Computational and Experimental Approaches for Catalyst Development

The development of new hafnium cyclopentadienyl catalysts is increasingly being accelerated by the integration of computational and experimental techniques. Density Functional Theory (DFT) and other computational methods are proving to be invaluable tools for understanding reaction mechanisms, predicting catalyst performance, and guiding the design of new catalysts.

Computational studies have been instrumental in elucidating the mechanistic details of reactions catalyzed by hafnium complexes. For example, DFT calculations have provided insights into the energy barriers and reaction pathways for CO2 activation and reduction, helping to explain experimental observations and predict the feasibility of different catalytic cycles. nih.gov In the context of olefin polymerization, computational models are used to understand the factors that control stereoselectivity and regioselectivity, as well as the differences in performance between hafnium and zirconium-based catalysts. nih.gov

The synergy between computational and experimental approaches is also evident in the design of new ligands. Computational screening can be used to evaluate a large number of potential ligand structures and identify promising candidates for experimental synthesis and testing. This approach can significantly reduce the time and resources required to develop new catalysts with improved properties.

Furthermore, computational studies can help to rationalize the structure-property relationships observed experimentally. For instance, calculations can quantify the electronic effects of different substituents on the cyclopentadienyl ring, explaining how these modifications influence the catalytic activity and stability of the hafnium complex. nih.gov

Table 2: Application of Computational Methods in Hafnium Cyclopentadienyl Chemistry

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Mechanistic studies of CO2 reductionElucidation of reaction pathways and energy barriers
DFT and QSAROlefin polymerization modelingUnderstanding of stereoselectivity and the "hafnium effect"
DFTLigand design for ALD precursorsRationalization of thermal stability based on electronic effects

Applications in Advanced Chemical Synthesis and Materials Science

The ongoing research into novel hafnium cyclopentadienyl complexes is leading to their application in a growing range of advanced technologies, from electronics to energy storage.

In materials science, a prominent application is the use of hafnium cyclopentadienyl precursors for the atomic layer deposition (ALD) of high-performance hafnium oxide (HfO2) thin films. nih.gov These films are critical components in modern electronics, serving as high-k dielectrics in transistors and capacitors. nih.gov The design of precursors with enhanced thermal stability and reactivity is crucial for achieving high-quality films. nih.govelsevierpure.com

In the field of polymer chemistry, hafnium cyclopentadienyl catalysts are enabling the synthesis of specialized polymers with tailored properties. For example, post-metallocene hafnium complexes are used to produce polyolefin elastomers and cyclic olefin copolymers. researchgate.netmdpi.com These materials have applications in a variety of sectors, including automotive, packaging, and medical devices. The ability to control the polymer microstructure, such as tacticity, is a key advantage of these catalysts. rsc.org

Looking to the future, hafnium-based compounds are being explored for their potential in energy storage technologies. aemmetal.com Research is underway to investigate the use of hafnium in next-generation batteries, where it could enhance battery life, improve charging times, and increase energy density. aemmetal.com While still in the early stages, this research highlights the potential for hafnium chemistry to contribute to the development of more efficient and sustainable energy solutions. The synthesis of photoluminescent hafnium complexes also points towards potential applications in optical materials and sensors. acs.org

Q & A

Q. What experimental methodologies are optimal for synthesizing hafnium-carbanide-cyclopentane complexes?

To synthesize hafnium-carbanide-cyclopentane complexes, researchers should prioritize controlled inert-atmosphere conditions (e.g., glovebox or Schlenk line) to prevent oxidation of hafnium precursors. A stepwise approach is recommended:

Precursor Preparation : Use hafnium tetrachloride (HfCl₄) and organolithium reagents (e.g., LiC≡CR) to form hafnium-carbyne intermediates .

Cyclopentane Functionalization : Introduce cyclopentane via ligand substitution, monitoring reaction kinetics using UV-Vis or NMR spectroscopy to confirm intermediate stability .

Characterization : Employ X-ray diffraction (XRD) for structural elucidation and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis. For reproducibility, document solvent purity, temperature gradients, and stirring rates in detail .

Q. How can researchers validate the purity of cyclopentane derivatives in hafnium complexes?

Validation requires a multi-technique approach:

  • Chromatography : Use size-exclusion chromatography to separate unreacted cyclopentane ligands.
  • Spectroscopic Analysis : Compare FT-IR spectra of isolated complexes with reference data for C-H stretching frequencies (2800–3000 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 150–300°C to detect residual solvents or ligands. Tabulate results as follows:
TechniqueTarget ParameterAcceptable Threshold
FT-IRC-H Stretch±5 cm⁻¹ deviation
TGAMass Loss<2% residual mass

Advanced Research Questions

Q. What statistical frameworks resolve contradictions in hafnium-carbanide bond stability data across studies?

Discrepancies in bond stability often arise from variations in synthetic conditions or measurement techniques. To address this:

Meta-Analysis : Aggregate published stability constants (e.g., ΔG values) and categorize them by synthesis method (solvent, temperature). Use ANOVA to identify significant outliers .

Theoretical Modeling : Apply density functional theory (DFT) to calculate bond dissociation energies under standardized conditions, comparing results with experimental data .

Error Propagation Analysis : Quantify uncertainties in calorimetric measurements (e.g., ±2 kJ/mol) and incorporate them into stability assessments .

Q. How can factorial design optimize reaction conditions for hafnium-cyclopentane systems?

A 2³ factorial design is effective for studying three variables (e.g., temperature, ligand ratio, solvent polarity):

  • Factors and Levels :
    • Temperature: 80°C vs. 120°C
    • Ligand Ratio (Hf:cyclopentane): 1:2 vs. 1:4
    • Solvent: Toluene vs. THF
  • Response Variables : Yield (%) and crystallinity (XRD peak sharpness).
  • Analysis : Use Minitab or R to generate interaction plots and identify synergistic effects (e.g., high temperature + THF increases yield by 15% ± 3%) .

Q. What methodologies address challenges in characterizing hafnium-carbanide electronic properties?

Advanced characterization requires:

X-ray Absorption Spectroscopy (XAS) : Probe hafnium’s L-edge to determine oxidation states and ligand-field splitting .

Magnetic Circular Dichroism (MCD) : Resolve overlapping electronic transitions in cyclopentane-containing complexes.

Comparative Datasets : Cross-reference results with hafnium-oxide or hafnium-nitride systems to isolate carbanide-specific effects .

Methodological Best Practices

Q. How to design a reproducible protocol for cyclopentane ligand exchange kinetics?

Quench-Flow Techniques : Stop reactions at millisecond intervals using rapid-freezing (liquid N₂) .

Kinetic Isotope Effects (KIE) : Substitute cyclopentane with deuterated analogs to study rate-determining steps.

Data Normalization : Express rates as turnover frequencies (TOF) relative to hafnium active sites, reducing batch-to-batch variability .

Q. What strategies mitigate bias in literature reviews on hafnium-carbanide applications?

Adopt Cochrane systematic review principles :

  • Inclusion Criteria : Peer-reviewed studies with full experimental details (1990–2025).
  • Risk of Bias Assessment : Use ROBIS tool to evaluate blinding in XRD or spectroscopy studies.
  • Meta-Regression : Adjust for confounding variables (e.g., hafnium precursor purity) using mixed-effects models.

Data Presentation Guidelines

  • Tables : Include raw and processed data (e.g., crystallographic parameters) in appendices, with critical findings in the main text .
  • Figures : Label XRD patterns with Miller indices and d-spacings. Use error bars for kinetic data (±2σ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.